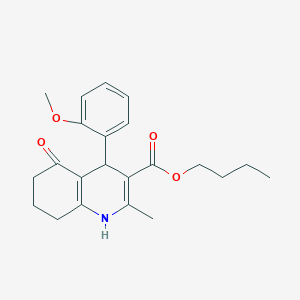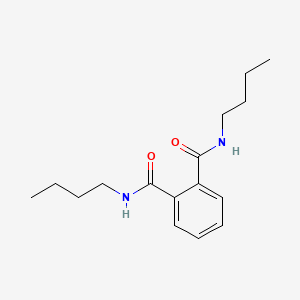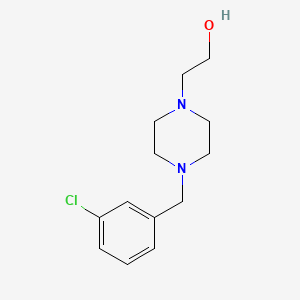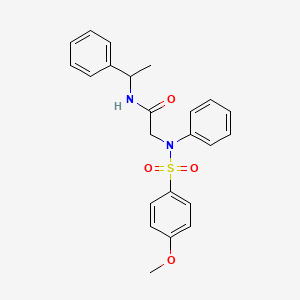![molecular formula C24H25NO3 B5088524 [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B5088524.png)
[1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate: is a complex organic compound with a unique structure that combines a naphthalene ring with a butanoylamino group and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The butanoylamino group is introduced through an amide formation reaction, while the 4-methylphenyl group is added via a Friedel-Crafts alkylation. The final step involves the esterification of the naphthalene derivative with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
[1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate: can be compared with other naphthalene derivatives, such as naphthoquinones and dihydronaphthalenes.
Other similar compounds: include butanoylamino-substituted aromatic compounds and acetate esters of aromatic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological and chemical systems, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
[1-[(butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-4-7-22(27)25-24(19-12-10-16(2)11-13-19)23-20-9-6-5-8-18(20)14-15-21(23)28-17(3)26/h5-6,8-15,24H,4,7H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHDRPBFOKXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)C)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol](/img/structure/B5088443.png)
![3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5088450.png)
![6-(isobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5088467.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)

![N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5088502.png)
![1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane](/img/structure/B5088509.png)

![N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine;oxalic acid](/img/structure/B5088511.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5088518.png)

![3-(2-Methylphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5088534.png)
![3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5088535.png)
